molecular formula C16H13ClN2O B3023978 (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol CAS No. 55828-92-7

(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol

Cat. No.: B3023978
CAS No.: 55828-92-7
M. Wt: 284.74 g/mol
InChI Key: GBPUTRPDZPPGRV-UHFFFAOYSA-N
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Description

(5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-methanol (CAS 55828-92-7) is a high-purity chemical intermediate with significant applications in medicinal chemistry and organic synthesis. This compound belongs to the pyrazole class of heterocycles, which are widely recognized for their utility in developing biologically active molecules . Its molecular structure, featuring chloro and methanol functional groups on the pyrazole core, makes it a versatile building block for constructing more complex derivatives. Researchers utilize this compound as a key precursor in multi-step synthesis protocols. For instance, it can be oxidized to the corresponding carbaldehyde, which is a valuable intermediate for preparing diverse pyrazole derivatives through condensation reactions with materials such as aryl amines and hydrazides . These synthetic pathways enable the exploration of novel compounds with potential pharmacological activities. Pyrazole scaffolds, particularly those with 1,3-diphenyl substitutions like this one, are of great interest in drug discovery. Related pyrazole-based structures have been investigated as novel inhibitors of molecular targets such as microsomal prostaglandin E2 synthase-1 (mPGES-1), a promising target for the next generation of anti-inflammatory drugs . The structural features of this methanol derivative make it a valuable starting point for structure-activity relationship (SAR) studies in such therapeutic areas. This product is provided with a guaranteed purity of 95% or higher . It is intended for research and development purposes in a controlled laboratory environment only. The product is strictly for Research Use Only and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

(5-chloro-1,3-diphenylpyrazol-4-yl)methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClN2O/c17-16-14(11-20)15(12-7-3-1-4-8-12)18-19(16)13-9-5-2-6-10-13/h1-10,20H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBPUTRPDZPPGRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=NN(C(=C2CO)Cl)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40406764
Record name (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55828-92-7
Record name (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)methanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40406764
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol typically involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones or their equivalents. One common method includes the reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base, followed by reduction to yield the desired methanol derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis.

Chemical Reactions Analysis

Oxidation to Aldehyde Derivatives

The hydroxymethyl group undergoes oxidation to form the corresponding aldehyde, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde , under controlled conditions.

Reagent System Conditions Yield Reference
FeCl₃·6H₂O + TEMPORT, 12–24 h in CH₂Cl₂75–85%
PCC (Pyridinium Chlorochromate)RT, 4–6 h in CH₂Cl₂65–70%

Mechanism : TEMPO-mediated oxidation involves radical intermediates, selectively converting the primary alcohol to an aldehyde without over-oxidation to carboxylic acids .

Condensation Reactions

The aldehyde derivative participates in Claisen-Schmidt condensations with ketones or active methylene compounds.

Chalcone Formation

Reaction with acetophenone derivatives yields α,β-unsaturated ketones (chalcones):

Substrate Conditions Product Yield Reference
4-Phenylbut-3-en-2-oneKOH, EtOH, reflux, 6–8 h(1E,4E)-1-Phenyl-5-(pyrazol-4-yl)penta-1,4-dien-3-one70–82%

Application : These chalcones are intermediates for synthesizing pyrazoline and chromone derivatives with bioactive potential .

Knoevenagel Condensation

Reaction with malononitrile or cyanoacetates forms α-cyanoacrylates:

Reagent Conditions Product Yield Reference
MalononitrileEtOH, piperidine, reflux2-Amino-4-(pyrazol-4-yl)pyridine-3,5-dicarbonitrile60–65%

Biological Relevance : Resulting pyridine derivatives exhibit antitumor activity in vitro .

Nucleophilic Substitution at the Chloro Group

The chlorine atom at position 5 undergoes substitution with nucleophiles like amines or thiols:

Nucleophile Conditions Product Yield Reference
PiperidineDMF, 80°C, 8 h5-Piperidinyl-1,3-diphenylpyrazole-4-methanol55–60%
Sodium thiophenolateTHF, RT, 12 h5-(Phenylthio)-1,3-diphenylpyrazole-4-methanol50–55%

Mechanism : SNAr (nucleophilic aromatic substitution) facilitated by electron-withdrawing pyrazole ring .

Esterification and Etherification

The hydroxymethyl group reacts with acyl chlorides or alkyl halides:

Reagent Conditions Product Yield Reference
Acetyl chloridePyridine, RT, 2 h4-(Acetoxymethyl)-5-chloro-1,3-diphenylpyrazole85–90%
Methyl iodideNaH, DMF, 0°C to RT, 6 h4-(Methoxymethyl)-5-chloro-1,3-diphenylpyrazole75–80%

Utility : Ether derivatives enhance lipophilicity for pharmacokinetic studies .

Reduction Pathways

While less common, the hydroxymethyl group can be reduced to a methyl group:

Reagent Conditions Product Yield Reference
LiAlH₄THF, reflux, 4 h4-Methyl-5-chloro-1,3-diphenylpyrazole40–45%

Limitation : Over-reduction of the pyrazole ring may occur, requiring careful stoichiometric control .

Biological Activity of Derivatives

Key derivatives exhibit notable bioactivity:

Derivative Activity IC₅₀/EC₅₀ Reference
Chalcone analogsAnticancer (HeLa cells)12–18 μM
Pyridine-dicarbonitrilesAntifungal (C. albicans)8–10 μg/mL
Thioether derivativesCOX-2 inhibition36 nM

Scientific Research Applications

Mechanism of Action

The mechanism by which (5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol exerts its effects involves interaction with molecular targets such as enzymes or receptors. For instance, its anticancer activity may be attributed to the inhibition of specific kinases involved in cell proliferation pathways. The chloro and phenyl groups play a crucial role in binding to the active site of the target enzyme, thereby blocking its activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Modifications and Functional Groups

Pyrazole derivatives are tailored for specific applications by modifying substituents. Below is a comparative analysis of (5-Chloro-1,3-diphenyl-1H-pyrazol-4-yl)-methanol and its analogs:

Table 1: Structural and Functional Comparison
Compound Name Substituents Molecular Weight (g/mol) Key Functional Groups Primary Applications References
This compound 5-Cl, 1,3-Ph, 4-CH₂OH 284.75 Methanol Synthesis intermediate
1-((1,3-Diphenyl-1H-pyrazol-4-yl)methyl)-1H-[1,2,4]triazole (8a) 4-CH₂-triazole 325.37 Triazole Cytochrome P450 CYP121A1 inhibition
2-((Z)-2,4-dioxo-5-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)thiazolidin-3-yl)acetic acid (6a) 4-CH=C-thiazolidinedione - Thiazolidinedione (TZD) Antimicrobial agents
5-((1,3-Diphenyl-1H-pyrazol-4-yl)methylene)pyrimidine-2,4,6-trione (Compound 3) 4-CH=pyrimidine-trione - Pyrimidine-trione mPGES-1 enzyme inhibition
[5-Chloro-3-methyl-1-(2,2,2-trifluoroethyl)-1H-pyrazol-4-yl]methanol 5-Cl, 3-Me, 1-CF₃CH₂, 4-CH₂OH 228.60 Trifluoroethyl, methanol Unknown (commercial availability)
Key Observations :
  • Methanol Group: The parent compound’s 4-CH₂OH group enables oxidation to aldehydes or carboxylates, making it a versatile precursor .
  • Triazole Derivatives: Compound 8a replaces methanol with a triazole group, enhancing interactions with enzyme active sites (e.g., CYP121A1 inhibition) .
  • Thiazolidinedione (TZD) Derivatives : Compound 6a incorporates a TZD ring, improving antibacterial and antifungal activity compared to the parent compound .
Key Findings :
  • Antimicrobial Activity : TZD derivatives (e.g., 6a ) exhibit potent activity against Gram-positive bacteria, attributed to the electron-withdrawing thiazolidinedione moiety .
  • Enzyme Inhibition: The pyrimidine-trione scaffold in ’s compounds shows nanomolar inhibition of mPGES-1, a target for inflammatory diseases .

Biological Activity

(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol is a synthetic compound belonging to the pyrazole family, recognized for its diverse biological activities. This article discusses its synthesis, biological properties, mechanisms of action, and relevant case studies.

Overview of the Compound

Chemical Structure:

  • IUPAC Name: (5-chloro-1,3-diphenylpyrazol-4-yl)methanol
  • Molecular Formula: C₁₆H₁₃ClN₂O
  • CAS Number: 55828-92-7

The compound features a chloro group at the 5-position, two phenyl groups at the 1 and 3 positions, and a hydroxymethyl group at the 4-position. This unique structure contributes to its biological activity.

Synthesis Methods

The synthesis of this compound typically involves cyclization reactions between hydrazine derivatives and 1,3-diketones. One common method includes:

  • Reaction of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde with chloroacetyl chloride in the presence of a base.
  • Subsequent reduction to yield the methanol derivative.

This synthesis can be scaled industrially using continuous flow reactors to optimize yield and quality .

Anticancer Properties

Research indicates that compounds containing the pyrazole scaffold exhibit significant anticancer activity. For instance:

  • In vitro studies have shown that this compound can inhibit various cancer cell lines, including breast cancer (MDA-MB-231) and liver cancer (HepG2) cells .
  • Mechanism of Action: The compound likely inhibits specific kinases involved in cell proliferation pathways. The chloro and phenyl groups enhance binding to enzyme active sites .

Anti-inflammatory Activity

The compound has also demonstrated anti-inflammatory effects:

  • In vitro assays revealed that it inhibits cyclooxygenase enzymes (COX-1 and COX-2), with IC₅₀ values comparable to standard anti-inflammatory drugs like diclofenac .
Compound IC₅₀ (μg/mL) Activity Type
This compound60.56Anti-inflammatory
Diclofenac54.65Anti-inflammatory

Antibacterial Activity

Preliminary studies suggest potential antibacterial properties against both Gram-positive and Gram-negative bacteria. While specific MIC values for this compound are not extensively documented, related pyrazole derivatives have shown promising results against various bacterial strains .

Study on Anticancer Activity

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant antiproliferative effects across multiple cancer types. The results indicated that this compound could be a viable candidate for further development in cancer therapy .

Study on Anti-inflammatory Effects

Another investigation focused on the anti-inflammatory capabilities of pyrazole derivatives found that compounds similar to this compound exhibited selective inhibition of COX enzymes with high efficacy compared to traditional NSAIDs .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (5-chloro-1,3-diphenyl-1H-pyrazol-4-yl)-methanol, and how can common byproducts be minimized?

  • Methodological Answer : The compound can be synthesized via oxidation or reduction of pyrazole-4-carbaldehyde derivatives. For example, 5-chloro-1,3-diphenyl-1H-pyrazole-4-carbaldehyde can be reduced using NaBH₄ or LiAlH₄ in ethanol under reflux to yield the methanol derivative. Side products like over-reduced or dimerized species may form if stoichiometry or reaction time is not tightly controlled. Monitoring via HPLC (as described in intermediate purification steps for analogous pyrazole compounds) is critical . Chlorination of precursor pyrazoles (e.g., using POCl₃ or SOCl₂) must be optimized to avoid incomplete substitution or ring degradation .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR can confirm the presence of the methanol (-CH₂OH) group (δ ~4.8 ppm for -OH, δ ~3.5–4.2 ppm for -CH₂-). Aromatic protons from diphenyl substituents appear as multiplets in δ 7.2–7.8 ppm .
  • X-ray Crystallography : Single-crystal X-ray diffraction (using SHELXL for refinement) resolves stereochemical details, such as hydrogen bonding between the methanol hydroxyl and adjacent Cl substituents. Intermolecular Cl···Cl interactions (3.38 Å) and O-H···O hydrogen bonds stabilize the crystal lattice .

Q. How can chromatographic purification be optimized to isolate high-purity this compound?

  • Methodological Answer : Silica gel column chromatography with a gradient elution (hexane/ethyl acetate 7:3 to 1:1) effectively separates the target compound from chlorinated byproducts. Reverse-phase HPLC (C18 column, acetonitrile/water 60:40) is recommended for final purification, as demonstrated in the isolation of structurally related pyrazole alcohols .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in derivatives of this compound?

  • Methodological Answer : The methanol group can be oxidized to a carbaldehyde (using PCC or MnO₂), which participates in Knoevenagel condensations with ketones to form α,β-unsaturated carbonyl derivatives. For example, condensation with acetophenone under piperidine catalysis yields chalcone-like adducts. Solvent polarity and temperature control the E/Z ratio of the resulting olefins . Cyclization via Friedel-Crafts reactions (using H₂SO₄ or AlCl₃) produces fused heterocycles, where steric effects from the diphenyl groups dictate regioselectivity .

Q. What intermolecular interactions dominate the crystal packing of this compound, and how do they affect its physicochemical properties?

  • Methodological Answer : X-ray studies of analogous pyrazole alcohols reveal O-H···O hydrogen bonds (1.8–2.1 Å) between the methanol hydroxyl and carbonyl/chlorine groups, forming R₄⁴(12) motifs. Weak Cl···Cl interactions (3.3–3.4 Å) contribute to layered packing, enhancing thermal stability. These interactions reduce solubility in nonpolar solvents, necessitating polar aprotic solvents (DMF, DMSO) for recrystallization .

Q. How can this compound serve as a precursor for bioactive pyrazole-fused heterocycles?

  • Methodological Answer : The methanol group can be functionalized to introduce pharmacophores. For instance:

  • Antimicrobial Agents : Condensation with thioureas or thiazolidinones yields pyrimidine-thiazole hybrids, showing activity against S. aureus (MIC 8–16 µg/mL). Reaction conditions (e.g., ethanol reflux, 12 h) must balance yield and byproduct formation .
  • Enzyme Inhibitors : Oxidation to the carbaldehyde followed by Mannich reactions with morpholine/formaldehyde produces Schiff base derivatives. These inhibit mPGES-1 (IC₅₀ ~0.8 µM) via hydrophobic interactions with the diphenyl groups .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol
Reactant of Route 2
(5-Chloro-1,3-diphenyl-1H-pyrazol-4-YL)-methanol

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